molecular formula C11H21N3O B1485244 {3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine CAS No. 2098008-90-1

{3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine

Cat. No.: B1485244
CAS No.: 2098008-90-1
M. Wt: 211.3 g/mol
InChI Key: ALRYFPYZZKAKDE-UHFFFAOYSA-N
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Description

{3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine is a synthetic organic compound. Its unique structure makes it a fascinating subject in multiple scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize {3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine involves a multi-step reaction starting with commercially available precursors. This might include:

  • Formation of the pyrazole ring: : Initiate with a condensation reaction between hydrazine and a 1,3-dicarbonyl compound.

  • Introduction of the ethoxyethyl side chain: : Typically via an alkylation reaction.

  • Attachment of the propyl group: : Achieved through a coupling reaction with an appropriate halide.

  • Methylation of the amine: : Final step can be performed using methyl iodide under basic conditions.

Industrial Production Methods

For industrial-scale production, optimizing yield and efficiency is paramount. This might involve:

  • Optimized reaction conditions: : Higher temperatures and pressures can be employed.

  • Catalysts: : Utilization of specific catalysts to increase reaction rates.

  • Continuous flow processes: : To manage large quantities and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Can be oxidized to introduce various functional groups.

  • Reduction: : Reduction reactions might lead to hydrogenation of specific bonds.

  • Substitution: : Electrophilic or nucleophilic substitutions can alter the side chains or pyrazole ring.

Common Reagents and Conditions

  • Oxidation: : Often uses potassium permanganate or chromium trioxide.

  • Reduction: : Typically employs lithium aluminium hydride or palladium on carbon.

  • Substitution: : Common reagents include alkyl halides for nucleophilic substitutions or reagents like iodine for electrophilic substitutions.

Major Products

These reactions produce a range of derivatives, enhancing the versatility of the compound for various applications.

Scientific Research Applications

Chemistry: : Acts as a building block in the synthesis of more complex molecules. Biology : Explores interactions with biological macromolecules, potentially serving as a drug candidate or a biochemical probe. Medicine : Investigated for its potential therapeutic effects, including anti-inflammatory or anti-cancer properties. Industry : Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

Molecular Targets: : Binds to specific proteins or enzymes, altering their activity. Pathways Involved : Might modulate signaling pathways such as MAPK or PI3K-Akt, influencing cell behavior and responses.

Comparison with Similar Compounds

Comparison: : Compounds such as {3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]butyl}(methyl)amine share structural similarities but differ in their side chain length, affecting their physical and chemical properties.

Unique Features: : The ethoxyethyl and pyrazole moieties confer specific reactivity and interaction profiles, making it distinctive compared to others.

Similar Compounds

  • {3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine

  • {3-[1-(2-propoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine

  • {3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]butyl}(methyl)amine

This compound is a treasure trove of research opportunities across diverse scientific disciplines. Whether you're a chemist, biologist, or industrial scientist, it offers a world of exploration.

Properties

IUPAC Name

3-[1-(2-ethoxyethyl)pyrazol-4-yl]-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-3-15-8-7-14-10-11(9-13-14)5-4-6-12-2/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRYFPYZZKAKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=C(C=N1)CCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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